molecular formula C8H4ClNO4S B8620587 3-Chloro-7-nitro-1-benzothiophene-5,6-diol CAS No. 921196-88-5

3-Chloro-7-nitro-1-benzothiophene-5,6-diol

Cat. No. B8620587
Key on ui cas rn: 921196-88-5
M. Wt: 245.64 g/mol
InChI Key: KMOMZHYMOQTOFD-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

To the solution of 3-chloro-6-hydroxy-5-methoxy-7-nitro-benzo[b]thiophene (0.13 g) and pyridine (3.3 ml) was gradually added aluminum trichloride (0.09 g). The reaction mixture was heated at 90° C. for 2 hours. To the warm reaction (60° C.) mixture was added the mixture of ice and concentrated hydrochloric acid (1:1). The product was filtered, washed with 1M hydrochloric acid and water and dried under vacuum.
Name
3-chloro-6-hydroxy-5-methoxy-7-nitro-benzo[b]thiophene
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[C:9]([O:11]C)[C:8]([OH:13])=[C:7]([N+:14]([O-:16])=[O:15])[C:4]=2[S:5][CH:6]=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]2[CH:10]=[C:9]([OH:11])[C:8]([OH:13])=[C:7]([N+:14]([O-:16])=[O:15])[C:4]=2[S:5][CH:6]=1 |f:1.2.3.4|

Inputs

Step One
Name
3-chloro-6-hydroxy-5-methoxy-7-nitro-benzo[b]thiophene
Quantity
0.13 g
Type
reactant
Smiles
ClC=1C2=C(SC1)C(=C(C(=C2)OC)O)[N+](=O)[O-]
Step Two
Name
Quantity
0.09 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3.3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the warm reaction (60° C.) mixture
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with 1M hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(SC1)C(=C(C(=C2)O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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